molecular formula C25H24N4O3 B11641648 2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1097188-45-8

2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11641648
CAS No.: 1097188-45-8
M. Wt: 428.5 g/mol
InChI Key: UHCPVOKANKFBAQ-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- is a complex organic compound with a unique structure that combines a pyrrolidinedione core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- typically involves multi-step organic reactions. The starting materials often include 2,5-pyrrolidinedione and various substituted anilines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their function and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Pyrrolidinedione, 1-methyl-
  • 2,5-Pyrrolidinedione, 3-ethyl-
  • 2,5-Pyrrolidinedione, 3-phenyl-

Uniqueness

2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1097188-45-8

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

3-[2-(2-methoxyphenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C25H24N4O3/c1-32-23-10-6-5-7-18(23)15-16-26-22-17-24(30)29(25(22)31)21-13-11-20(12-14-21)28-27-19-8-3-2-4-9-19/h2-14,22,26H,15-17H2,1H3

InChI Key

UHCPVOKANKFBAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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